N-(4-acetyl-3-hydroxyphenyl)acetamide
Description
Contextualization within Acetamide (B32628) Derivatives and Phenolic Compounds Research
N-(4-acetyl-3-hydroxyphenyl)acetamide is an acetamide derivative, a class of amides derived from acetic acid. Acetamides are prevalent in organic chemistry and are of significant interest in medicinal chemistry due to their diverse biological activities. chemsrc.com The amide functional group can form hydrogen bonds, influencing the molecule's solubility and its interactions with biological macromolecules. ontosight.ai Derivatives of acetamide have been investigated for a wide range of therapeutic applications. chemsrc.com
Simultaneously, the presence of a hydroxyl group attached to the phenyl ring categorizes this compound as a phenolic compound. Phenolic compounds are a vast and varied group of natural and synthetic substances characterized by a hydroxylated aromatic ring. lookchem.com They are the subject of extensive research due to their antioxidant, anti-inflammatory, and other health-promoting properties. The reactivity and biological activity of phenolic compounds are largely dictated by the number and position of hydroxyl groups and other substituents on the aromatic ring.
The combination of both acetamide and phenolic functionalities within a single molecule, as seen in this compound, suggests the potential for unique chemical properties and biological activities, making it a person of interest in chemical research.
Historical Perspective of Related Chemical Entities in Scientific Inquiry
The scientific inquiry into compounds related to this compound has a rich history, particularly within the field of medicinal chemistry. The late 19th century saw the introduction of acetanilide (B955) (N-phenylacetamide), an early synthetic aniline (B41778) derivative, as an antipyretic and analgesic drug. nih.gov However, its use was curtailed due to its toxic side effects. nih.gov
This led to the development of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a safer alternative to acetanilide that was widely used for decades. nih.gov Further research in the mid-20th century revealed that acetanilide is metabolized in the human body to paracetamol (acetaminophen), and that this metabolite was responsible for its therapeutic effects. iucr.org Paracetamol, or N-(4-hydroxyphenyl)acetamide, is a well-known and widely used analgesic and antipyretic drug. urjc.es
The historical trajectory from acetanilide to paracetamol highlights the importance of understanding the structure-activity relationships and metabolic pathways of acetamide derivatives. This historical context provides a backdrop for the investigation of other positional isomers and related structures, such as this compound, to explore how variations in functional group placement affect their chemical and biological profiles.
Rationale for Academic Investigation of this compound
The academic investigation of this compound is driven by several key factors. Primarily, as an isomer of more well-known compounds, its study can provide valuable insights into the principles of isomerism and its effects on chemical and physical properties. The specific placement of the acetyl and hydroxyl groups in relation to the acetamido group can significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions.
Furthermore, the exploration of novel acetamide and phenolic derivatives is a continuous effort in the quest for new therapeutic agents. The unique combination of functional groups in this compound suggests potential for novel biological activities. Research into such compounds contributes to the broader understanding of pharmacophores and the design of new molecules with desired therapeutic effects.
While extensive research findings on this compound are not widely available in public literature, its structural similarity to compounds of known biological importance makes it a candidate for synthesis and screening in various biological assays. The data gathered from such studies, even if preliminary, would be valuable for building a comprehensive understanding of the structure-activity relationships within this class of compounds.
Below is a data table of the chemical properties of this compound and its well-known isomer, N-(4-hydroxyphenyl)acetamide (Paracetamol), for comparison.
| Property | This compound | N-(4-hydroxyphenyl)acetamide (Paracetamol) |
| IUPAC Name | This compound | N-(4-hydroxyphenyl)acetamide |
| CAS Number | 40547-58-8 | 103-90-2 matrix-fine-chemicals.com |
| Molecular Formula | C10H11NO3 lookchem.com | C8H9NO2 matrix-fine-chemicals.com |
| Molecular Weight | 193.20 g/mol lookchem.com | 151.16 g/mol matrix-fine-chemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetyl-3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379440 | |
| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40547-58-8 | |
| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for N 4 Acetyl 3 Hydroxyphenyl Acetamide and Its Analogues
Established Synthetic Routes for N-(4-acetyl-3-hydroxyphenyl)acetamide
The primary established route for the synthesis of this compound involves the Fries rearrangement of a suitable precursor. This reaction transforms a phenolic ester into a hydroxy aryl ketone through the migration of an acyl group, catalyzed by a Lewis acid. wikipedia.org For the target molecule, the logical precursor is N-(4-acetoxyphenyl)acetamide.
The reaction proceeds via the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. In the case of N-(4-acetoxyphenyl)acetamide, the para position is already occupied by the acetamido group, directing the acetyl group to one of the ortho positions.
A plausible synthetic pathway is outlined below:
Acetylation of p-Aminophenol: The synthesis would commence with the acetylation of p-aminophenol to form N-(4-hydroxyphenyl)acetamide (paracetamol).
O-Acetylation: The phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide is then acetylated to yield the Fries rearrangement precursor, N-(4-acetoxyphenyl)acetamide.
Fries Rearrangement: The key step is the Fries rearrangement of N-(4-acetoxyphenyl)acetamide using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to induce the migration of the acetyl group to the position ortho to the hydroxyl group, yielding this compound. wikipedia.org
Optimization Strategies in this compound Synthesis
The successful synthesis of this compound via the Fries rearrangement is highly dependent on the careful optimization of several reaction parameters to maximize the yield of the desired ortho-isomer and minimize side products.
Key parameters for optimization include:
Catalyst Stoichiometry: The amount of Lewis acid catalyst is crucial. Typically, more than one equivalent is required as the catalyst can complex with both the reactant and the product. organic-chemistry.org
Temperature: Temperature plays a significant role in determining the regioselectivity of the Fries rearrangement. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. rsc.org For the synthesis of this compound, where ortho-acylation is desired, higher temperatures would be investigated. However, excessively high temperatures can lead to decomposition and reduced yields. researchgate.net
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are often preferred for ortho-selective Fries rearrangements. rsc.org Common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. Solvent-free conditions have also been explored.
Reaction Time: The optimal reaction time needs to be determined to ensure complete conversion of the starting material without significant degradation of the product.
A representative data table illustrating the effect of temperature on the ortho/para product ratio in a Fries rearrangement is shown below.
| Entry | Temperature (°C) | ortho/para Ratio | Crude Yield (%) |
| 1 | 40 | - | Incomplete Conversion |
| 2 | 80 | 2.84:1 | - |
| 3 | 100 | 3.03:1 | - |
| 4 | 120 | - | - |
| 5 | 170 | 1.72:1 | 62 |
Note: This data is representative of a typical Fries rearrangement and not specific to the synthesis of this compound. researchgate.net
Evaluation of Reaction Efficiency and Yields
The yield of the Fries rearrangement is influenced by the stability of the acyl and aryl components under the harsh, acidic reaction conditions. rsc.org Electron-donating groups on the aromatic ring generally favor the reaction. The acetamido group in the precursor is an activating group, which should facilitate the electrophilic aromatic substitution step of the rearrangement. However, the amide functionality can also complex with the Lewis acid, potentially complicating the reaction.
Detailed yield data for the specific synthesis of this compound is not widely reported in the literature. However, yields for the Fries rearrangement of related aryl acetates can range from moderate to good, depending on the substrate and the optimized reaction conditions. For instance, the Fries rearrangement of 2-fluorophenyl acetate (B1210297) on a kilogram scale resulted in separable yields of the ortho and para isomers. chemrxiv.org
Novel Approaches in this compound Synthesis
Recent research has focused on developing more sustainable and efficient methods for the synthesis of hydroxyaryl ketones, moving away from traditional stoichiometric Lewis acid-catalyzed reactions.
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of less hazardous reagents and solvents, improved energy efficiency, and the development of catalytic methods.
One promising approach is the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. Examples of solid acids investigated for the Fries rearrangement include zeolites and sulfated zirconia. rsc.orgnih.gov These catalysts can offer advantages in terms of handling, safety, and environmental impact compared to traditional Lewis acids like AlCl₃.
The use of mechanochemistry, specifically liquid-assisted grinding, has been explored for the Fries rearrangement of phenyl acetate. This solvent-free approach can lead to quantitative conversions in short reaction times and allows for manipulation of the isomer ratio. chemrxiv.org
Catalytic Methods for this compound Synthesis
The development of truly catalytic methods for the Fries rearrangement is a significant goal in synthetic chemistry. While traditional Lewis acids are often used in stoichiometric amounts, researchers have explored various catalytic systems.
Solid Acid Catalysts: Zeolites have been shown to catalyze the Fries rearrangement of aryl esters. The acidic properties and shape selectivity of zeolites can influence the product distribution. rsc.orgrsc.org Sulfated zirconia is another solid acid catalyst that has been used for the Fries rearrangement in solvent-free conditions. nih.gov
Metal Catalysts: Zinc powder has been demonstrated to efficiently catalyze a selective Fries rearrangement under both conventional heating and microwave irradiation. rsc.org Bismuth triflate has also been found to be an effective catalyst for the Fries rearrangement of phenyl and naphthyl acetates in catalytic amounts. researchgate.net
Biocatalysis: A particularly innovative approach is the use of enzymes to catalyze a biological equivalent of the Fries rearrangement. An acyltransferase from Pseudomonas protegens has been shown to catalyze the transformation of 3-hydroxyphenyl acetate to 2′,4′-dihydroxyacetophenone. researchgate.net This biocatalytic method operates under mild conditions in an aqueous buffer, offering a green and highly selective alternative to traditional chemical methods. nih.gov
Photo-Fries Rearrangement: This photochemical variant of the Fries rearrangement proceeds via a radical mechanism upon exposure to UV light and does not require a catalyst. researchgate.net The reaction can be performed in green media, such as aqueous micellar solutions, which can induce regioselectivity. google.com While yields can be low, this method avoids the use of harsh acidic catalysts. researchgate.net
The table below summarizes some of the catalytic methods explored for the Fries rearrangement of aryl acetates.
| Catalyst | Reaction Conditions | Key Advantages |
| Zeolites | Solid acid, various solvents | Reusable, shape selectivity |
| Sulfated Zirconia | Solid acid, solvent-free | Reusable, environmentally benign |
| Zinc Powder | Microwave or conventional heating | Non-toxic, inexpensive, reusable |
| Bismuth Triflate | Catalytic amount (10 mol%) | Efficient, moderate to good yields |
| Acyltransferase | Aqueous buffer, mild temperature | Highly selective, green solvent |
| UV Light (Photo-Fries) | Aqueous micellar solutions | Catalyst-free, green media |
Derivatization Strategies for this compound
The functional groups present in this compound—a phenolic hydroxyl, a ketone, and an acetamido group—offer multiple sites for derivatization to generate a library of analogues with potentially diverse properties.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions can be used to introduce a wide variety of substituents, altering the molecule's polarity, solubility, and biological activity.
Reactions at the Ketone Carbonyl Group: The acetyl group's carbonyl can undergo typical ketone reactions. For instance, it can be reduced to a secondary alcohol, or it can serve as a handle for the formation of imines or oximes.
Modification of the Acetamido Group: The amide functionality is generally stable, but the N-H bond can be a site for further substitution under specific conditions. The methyl group of the acetyl moiety could also potentially be functionalized.
These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships for various applications.
Chemical Modifications of the Acetyl Group
The acetyl group (-COCH₃) of this compound features a reactive ketone carbonyl that is amenable to a variety of chemical transformations. These modifications allow for the synthesis of diverse analogues with altered electronic and steric properties.
Standard ketonic reactions applicable to the acetyl group include:
Reduction: The carbonyl can be reduced to a secondary alcohol, yielding N-(3-hydroxy-4-(1-hydroxyethyl)phenyl)acetamide. This transformation can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidative Cleavage: Under Baeyer-Villiger oxidation conditions, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the acetyl group can be converted into an acetate ester, which upon hydrolysis would yield a catechol derivative.
Conversion to Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) can convert the acetyl group into an oxime, forming N-(3-hydroxy-4-(1-(hydroxyimino)ethyl)phenyl)acetamide. O-substituted oximes can also be prepared. organic-chemistry.org
Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction, using a phosphonium (B103445) ylide. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding N-(3-hydroxy-4-isopropenylphenyl)acetamide.
Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the acetyl carbonyl would produce tertiary alcohols after an aqueous workup.
These modifications provide a pathway to a variety of derivatives by altering the structure and reactivity at the C4 position of the phenyl ring.
Chemical Modifications of the Hydroxyl Group
The phenolic hydroxyl group (-OH) is a versatile functional group that can readily undergo several key reactions, primarily involving the oxygen atom.
O-Alkylation (Etherification): The hydroxyl group can be converted into an ether via O-alkylation. The Williamson ether synthesis is a common method, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This would produce compounds of the general structure N-(4-acetyl-3-alkoxyphenyl)acetamide.
O-Acylation (Esterification): Esterification of the hydroxyl group is another common modification. This can be achieved by reacting this compound with an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. google.comgoogle.com For example, reaction with acetyl chloride would yield N-(4-acetyl-3-acetoxyphenyl)acetamide. Patents describe similar esterification procedures on the related compound N-(4'-hydroxyphenyl)acetamide, where it is reacted with various acyl chlorides in a suitable anhydrous organic solvent to yield the desired ester. google.comgoogle.com
These reactions allow for the introduction of a wide array of alkyl and acyl groups, modifying the lipophilicity and steric profile of the parent molecule.
Modifications of the Phenyl Ring
The aromatic phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The position of substitution is directed by the three existing substituents: the hydroxyl (-OH) group, the acetamido (-NHCOCH₃) group, and the acetyl (-COCH₃) group.
The hydroxyl and acetamido groups are strong activating groups and are ortho, para-directors.
The acetyl group is a deactivating group and a meta-director.
The available positions for substitution are C-2, C-5, and C-6. The powerful activating and directing effects of the hydroxyl and acetamido groups will dominate, directing incoming electrophiles primarily to the positions ortho and para to them. Specifically, the C-2 and C-6 positions are ortho to the hydroxyl group, and the C-5 position is ortho to the acetamido group.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. Based on the directing effects, nitration is expected to occur at the C-2 or C-6 positions. The synthesis of nitrated isomers of the related compound N-(4-hydroxyphenyl)acetamide, such as N-(4-hydroxy-3-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, has been reported. iucr.orgnih.gov
Halogenation: Bromination or chlorination can be performed using Br₂ or Cl₂ with a Lewis acid catalyst, or under milder conditions given the activated nature of the ring. Halogenation would also be directed to the activated positions on the ring.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the ring.
Synthesis of this compound Analogues and Isomers
The synthesis of analogues and isomers of this compound can be accomplished by modifying the core synthetic pathways or by starting with isomeric precursors.
Synthesis of Isomers: The Fries rearrangement is a powerful tool for creating isomers. sigmaaldrich.com By starting with a different phenolic ester, various isomers can be synthesized. For example, starting with N-(3-acetoxyphenyl)acetamide and performing a Fries rearrangement could potentially yield N-(3-acetyl-4-hydroxyphenyl)acetamide or N-(5-acetyl-2-hydroxyphenyl)acetamide, depending on the reaction conditions that control the ortho versus para migration of the acetyl group relative to the hydroxyl. The isomer N-(3-acetyl-4-hydroxyphenyl)acetamide is a known compound. nih.gov
Furthermore, direct synthesis from different starting materials allows access to various isomers. For instance, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide has been achieved starting from 4-hydroxy-2-nitroaniline, which is then acetylated. iucr.org This highlights how building the molecule from a pre-functionalized benzene (B151609) ring is a viable strategy for obtaining specific isomers.
Synthesis of Analogues: Analogues can be synthesized by applying the chemical modifications described in the preceding sections. For example, analogues with different acyl groups can be prepared via the Fries rearrangement using different phenolic esters (e.g., a propionyl ester to yield an N-(4-propionyl-3-hydroxyphenyl)acetamide analogue).
Analogues can also be created by modifying the acetamido group. For instance, starting with 3-amino-4-hydroxyacetophenone and reacting it with different acyl chlorides (R-COCl) would produce a series of N-(4-acetyl-3-hydroxyphenyl)amides. Research on related structures, such as paracetamol, has demonstrated the synthesis of analogues like 2-chloro-N-(4-hydroxyphenyl)acetamide and 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide. nih.govnih.gov These synthetic strategies could be adapted to produce similar analogues of this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for N 4 Acetyl 3 Hydroxyphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-acetyl-3-hydroxyphenyl)acetamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide invaluable data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons would appear as a complex splitting pattern in the downfield region (typically δ 6.5-8.0 ppm). The methyl protons of the two acetyl groups would each give rise to a singlet, likely in the region of δ 2.0-2.6 ppm. The phenolic hydroxyl proton and the amide N-H proton would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show distinct peaks for the two carbonyl carbons of the acetyl and acetamido groups (in the δ 160-200 ppm range), the aromatic carbons (δ 110-160 ppm), and the two methyl carbons (δ 20-30 ppm).
Hypothetical ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | br s | 1H | Ar-OH |
| ~ 8.0 - 8.5 | br s | 1H | NH |
| ~ 7.0 - 7.8 | m | 3H | Ar-H |
| ~ 2.5 | s | 3H | -C(O)CH₃ |
| ~ 2.1 | s | 3H | -NHC(O)CH₃ |
Hypothetical ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O (acetyl) |
| ~ 169 | C=O (acetamide) |
| ~ 115 - 155 | Aromatic Carbons |
| ~ 26 | -C(O)CH₃ |
| ~ 24 | -NHC(O)CH₃ |
Mass Spectrometry (MS) Analysis of this compound and its Potential Research Metabolites
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₁₀H₁₁NO₃) would be expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (193.20 g/mol ).
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve characteristic losses of functional groups. Common fragmentation pathways could include the loss of an acetyl group (-COCH₃, 43 u) or an acetamido group (-NHCOCH₃, 58 u). The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
Potential Research Metabolites: The metabolism of acetanilide (B955) derivatives often involves hydroxylation and conjugation reactions. pharmaxchange.infopatsnap.com Based on known metabolic pathways of similar compounds, potential research metabolites of this compound that could be investigated using MS include:
Glucuronide conjugates: Formed by the enzymatic addition of glucuronic acid to the hydroxyl group.
Sulfate (B86663) conjugates: Formed by the addition of a sulfate group.
Hydroxylated derivatives: Further hydroxylation on the aromatic ring.
These metabolites would be detected at higher m/z values corresponding to the addition of the respective conjugating groups.
Hypothetical Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment |
| 193 | [M]⁺ |
| 151 | [M - COCH₂]⁺ |
| 136 | [M - NHCOCH₃]⁺ |
| 108 | [M - COCH₃ - CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | O-H stretch (broad) | Phenolic -OH |
| 3300-3100 | N-H stretch | Amide N-H |
| ~1700 | C=O stretch | Acetyl C=O |
| ~1660 | C=O stretch (Amide I) | Amide C=O |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1550 | N-H bend (Amide II) | Amide N-H |
| ~1250 | C-O stretch | Phenolic C-O |
While a vapor phase IR spectrum is noted to be available, the specific data is not publicly accessible. nih.govspectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound, with its substituted benzene (B151609) ring, is expected to absorb UV radiation. The spectrum would likely show one or more absorption maxima (λ_max) in the UV region, characteristic of the π → π* and n → π* transitions of the aromatic system and carbonyl groups. The exact position of these maxima can be influenced by the solvent polarity.
X-ray Crystallography Studies of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
This technique would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The phenolic hydroxyl group and the amide N-H group are potential hydrogen bond donors, while the carbonyl oxygens are potential acceptors. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. To date, no publicly available crystallographic information file (CIF) for this compound has been identified in crystallographic databases.
Computational Chemistry and Molecular Modeling of N 4 Acetyl 3 Hydroxyphenyl Acetamide
Quantum Chemical Calculations for N-(4-acetyl-3-hydroxyphenyl)acetamide
There are no specific quantum chemical calculations reported for this compound in the provided search results. Such calculations are crucial for understanding the fundamental electronic properties and reactivity of a molecule.
Electronic Structure and Reactivity Predictions
Information regarding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and other reactivity descriptors (e.g., ionization potential, electron affinity) for this compound is not available. While studies have performed these calculations for paracetamol using methods like Density Functional Theory (DFT), this data cannot be extrapolated to the this compound isomer due to differences in atomic arrangement and electronic distribution. researchgate.net
Conformational Analysis of this compound
A conformational analysis, which would identify the stable three-dimensional shapes and determine the torsional angles of this compound, has not been published. The spatial arrangement of the acetyl, hydroxyl, and acetamide (B32628) groups on the phenyl ring is unique to this isomer and would significantly influence its physical, chemical, and biological properties.
Molecular Dynamics Simulations Involving this compound
No literature detailing molecular dynamics (MD) simulations for this compound was found. MD simulations are instrumental in studying the dynamic behavior of a molecule over time, including its interactions with solvents or biological macromolecules, but this has not been explored for the specified compound.
In Silico Screening for Potential Biological Interactions of this compound
In silico screening methods are vital for predicting the biological activity and potential therapeutic targets of a compound. However, no such studies have been conducted for this compound.
Molecular Docking Studies with Biological Targets
There are no available molecular docking studies that investigate the binding affinity and interaction patterns of this compound with any biological targets. The mechanism of action for related compounds often involves the inhibition of enzymes like cyclooxygenase (COX), but whether this specific isomer interacts with COX or other proteins has not been computationally modeled. ontosight.ai
Pharmacophore Modeling Based on this compound Scaffold
Pharmacophore modeling identifies the essential structural features required for a molecule to interact with a specific biological target. No studies have been published that develop or utilize a pharmacophore model based on the this compound scaffold.
Investigations into the Biological Activities and Pharmacological Potential of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically investigating the biological activities and pharmacological potential of the chemical compound This compound .
As a result, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific outline requested, which includes in-depth information on:
Investigations into the Biological Activities and Pharmacological Potential of N 4 Acetyl 3 Hydroxyphenyl Acetamide
Elucidation of Molecular Mechanisms of Action
Intracellular Signaling Pathways Modulated
To maintain the integrity of scientific reporting and to strictly adhere to the user's instructions of focusing solely on the specified compound and providing detailed research findings, this article cannot be generated at this time. The creation of such an article would require speculative information, which would not be scientifically valid.
Further research and publication of primary literature focused on N-(4-acetyl-3-hydroxyphenyl)acetamide are necessary before a comprehensive and factual article on its biological activities and pharmacological potential can be written.
Gene Expression and Proteomic Profiling in Response to this compound
Following a comprehensive search of scientific literature and databases, no specific studies detailing the effects of this compound on gene expression or proteomic profiles were identified. Research investigating how this particular chemical compound may alter transcriptional activity or the protein landscape within biological systems is not publicly available at this time.
Consequently, there is no data to present regarding the up-regulation or down-regulation of specific genes or proteins in response to treatment with this compound. Data tables summarizing such effects cannot be constructed due to the absence of primary research in this area. The molecular mechanisms, signaling pathways, and cellular processes that might be influenced by this compound remain uncharacterized from a genomics and proteomics perspective. Further research is required to elucidate the biological impact of this compound at the level of gene expression and protein synthesis.
Structure Activity Relationship Sar Studies of N 4 Acetyl 3 Hydroxyphenyl Acetamide Derivatives
Correlating Structural Modifications with Biological Potency
The biological potency of N-(4-acetyl-3-hydroxyphenyl)acetamide derivatives can be significantly altered by making specific structural modifications. These changes can affect the compound's absorption, distribution, metabolism, excretion, and target interaction. Key modifications often involve the phenolic hydroxyl group, the acetamido group, and the aromatic ring.
One notable example of how structural modification impacts biological activity is the synthesis of ester derivatives. A study on the esters of the related compound N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids revealed that these modifications could yield compounds with potent anti-inflammatory, analgesic, and antipyretic activities. In these derivatives, the phenolic hydroxyl group of the N-(4'-hydroxyphenyl)acetamide moiety is esterified, which can alter the molecule's pharmacokinetic profile. It is thought that these ester derivatives may act as prodrugs, being metabolized in the body to release the active components.
Another significant area of research has been the development of safer analgesic and antipyretic agents by modifying the core structure of N-(4-hydroxyphenyl)acetamide to reduce its hepatotoxicity. A series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs were synthesized and evaluated. These compounds were designed to be non-hepatotoxic while retaining their analgesic and antipyretic properties. The study found that the introduction of a benzenesulfonamide (B165840) moiety and subsequent substitutions on the benzene (B151609) ring could modulate the biological activity and safety profile. For instance, certain substitutions led to compounds with increased stability and lipophilicity. nih.gov
The table below summarizes the effects of various structural modifications on the biological potency of N-(hydroxyphenyl)acetamide derivatives, providing a basis for understanding the potential SAR of this compound analogs.
| Structural Modification | Effect on Biological Potency | Example Derivative Class |
|---|---|---|
| Esterification of the phenolic hydroxyl group | Potential for enhanced anti-inflammatory, analgesic, and antipyretic activities. May act as prodrugs. | Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids |
| Introduction of a benzenesulfonamide group | Retention of analgesic and antipyretic effects with reduced hepatotoxicity. nih.gov | 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs nih.gov |
| Substitution on the aromatic ring | Modulation of activity and selectivity. For example, in some acetamide (B32628) series, introducing small substituents like methyl, methoxy, or fluorine at different positions can influence inhibitory potency against certain enzymes. | Substituted acetamide derivatives |
Identification of Key Pharmacophoric Features of this compound
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, key pharmacophoric features can be inferred from their chemical structure and from studies on related compounds.
The primary pharmacophoric features are believed to include:
Aromatic Ring: The phenyl ring serves as a crucial scaffold, providing a hydrophobic surface for van der Waals interactions with the biological target.
Hydroxyl Group (-OH): The phenolic hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This is critical for anchoring the molecule in the active site of its target enzyme.
Acetamido Group (-NHCOCH3): This group is also vital for biological activity. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. openaccessjournals.com Studies involving the coordination of the related N-(4-hydroxyphenyl)acetamide with metal ions have shown that both the hydroxyl and amide groups are potential sites for interaction. openaccessjournals.comopenaccessjournals.com
Acetyl Group (-COCH3) at position 4: In the specific case of this compound, the additional acetyl group introduces another potential interaction site, likely a hydrogen bond acceptor through its carbonyl oxygen.
Computational studies on the related N-(4-hydroxyphenyl)acetamide have utilized techniques like molecular electrostatic potential (MEP) mapping to understand the electronic distribution and how it affects the molecule's interactions and reactivity. researchgate.net Such analyses help in visualizing the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for identifying sites of interaction with biological macromolecules. The key pharmacophoric features are summarized in the table below.
| Pharmacophoric Feature | Potential Role in Biological Activity |
|---|---|
| Aromatic Ring | Hydrophobic interactions with the target site. |
| Phenolic Hydroxyl Group | Hydrogen bond donor and acceptor, crucial for binding. openaccessjournals.com |
| Acetamido Group | Hydrogen bond donor (NH) and acceptor (C=O), contributing to binding affinity. openaccessjournals.comopenaccessjournals.com |
| 4-Acetyl Group | Potential hydrogen bond acceptor (C=O), may influence selectivity and potency. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. While specific QSAR models for this compound derivatives are not readily found in the literature, the principles and methodologies can be understood from studies on other classes of acetamide and carboxamide derivatives with similar biological activities.
For example, a QSAR study on a series of acetamido-N-benzylacetamide derivatives with anticonvulsant activity demonstrated the utility of this approach. In this study, various molecular descriptors, including constitutional, topological, electronic, and physicochemical properties, were calculated for a set of compounds. kg.ac.rs Multiple linear regression (MLR) was then used to build a model that could predict the anticonvulsant activity based on these descriptors. The results indicated the significant role of electronic and topologic features of the molecules in their biological activity. kg.ac.rs
Similarly, a QSAR study on biphenyl (B1667301) carboxamide analogs with analgesic activity also highlighted the importance of molecular descriptors in predicting biological potency. medcraveonline.com Such models can guide the design of new analogs with improved activity. For a hypothetical QSAR study on this compound derivatives, a similar approach would be taken:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational software. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods like MLR, partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.
The table below illustrates the types of descriptors that are commonly employed in QSAR studies and their relevance.
| Descriptor Type | Examples | Relevance to Biological Activity |
|---|---|---|
| Constitutional (0D/1D) | Molecular weight, number of atoms, number of rotatable bonds. | Relates to the overall size and flexibility of the molecule. |
| Topological (2D) | Connectivity indices, shape indices. | Describes the atomic connectivity and branching of the molecule. kg.ac.rs |
| Geometrical (3D) | Molecular surface area, volume. | Relates to the three-dimensional shape and size of the molecule. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. | Describes the electronic distribution and reactivity of the molecule. kg.ac.rs |
| Physicochemical | LogP (lipophilicity), molar refractivity. | Relates to the pharmacokinetic properties of the molecule. |
By developing robust QSAR models, researchers can more efficiently design and screen new this compound derivatives with desired biological profiles, thereby accelerating the drug discovery process.
Metabolism and Biotransformation of N 4 Acetyl 3 Hydroxyphenyl Acetamide in Biological Research Systems
In Vitro Metabolic Stability of N-(4-acetyl-3-hydroxyphenyl)acetamide
In vitro metabolic stability assays are pivotal in early-stage drug discovery to predict the in vivo behavior of a compound. These studies typically assess the rate at which a compound is metabolized by liver enzymes or its stability in plasma.
Hepatic Microsomal Stability Studies
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, are a standard model for evaluating the metabolic stability of new chemical entities. bienta.netevotec.com The stability of this compound in hepatic microsomes from various species, such as human, rat, and mouse, would be determined by incubating the compound with microsomes and monitoring its disappearance over time. evotec.com This data allows for the calculation of key parameters like intrinsic clearance (CLint) and half-life (t½), which are predictive of hepatic clearance in vivo. evotec.comresearchgate.net
A typical experimental setup involves incubating the test compound at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein concentration) in the presence of necessary cofactors like NADPH at 37°C. evotec.com Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and analyzed by LC-MS/MS to quantify the remaining parent compound. evotec.com
Interactive Data Table: Illustrative Hepatic Microsomal Stability of a Hypothetical Compound
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Human | 25 | 27.7 |
| Rat | 45 | 15.4 |
| Mouse | 60 | 11.6 |
Note: This table is illustrative and based on typical data presentation for such studies.
Plasma Stability Studies
Plasma stability studies are conducted to assess the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases) and to chemical instability in plasma. The compound is incubated in plasma from different species at 37°C, and its concentration is monitored over time. While specific data for this compound is not available, the methodology would be consistent with standard protocols.
Identification of this compound Metabolites in Research Studies
Identifying the metabolites of a compound is crucial for understanding its biotransformation pathways and for identifying potentially active or toxic metabolites. In research studies, metabolites are typically identified by incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry (HRMS). evotec.com
For a compound like this compound, potential metabolic pathways could include hydroxylation, glucuronidation, and sulfation, similar to other phenolic compounds. The resulting metabolites would be characterized by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS analysis.
Enzymatic Pathways Involved in this compound Biotransformation
The biotransformation of xenobiotics is primarily carried out by a variety of enzymes. For compounds structurally related to acetaminophen (B1664979), the key enzymatic pathways involve Phase I and Phase II reactions. nih.gov
Phase I Metabolism: This often involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by CYP450 enzymes. nih.gov For this compound, CYP450-mediated hydroxylation of the aromatic ring or oxidation of the acetyl groups could be anticipated.
Phase II Metabolism: This involves conjugation reactions where endogenous molecules are added to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. bienta.net Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which would likely be involved in the glucuronidation and sulfation of the hydroxyl group on the phenyl ring. bienta.net
Preclinical Pharmacokinetic Assessment of this compound in Research Models
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
Absorption, Distribution, and Elimination Profiles
Following administration to a research model (e.g., rat or mouse), the concentration of this compound and its major metabolites would be measured in plasma, urine, and feces over time. This data is used to determine key pharmacokinetic parameters:
Absorption: Parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability would be determined.
Distribution: The volume of distribution (Vd) would indicate the extent to which the compound distributes into tissues.
Elimination: The elimination half-life (t½) and clearance (CL) would describe how quickly the compound is removed from the body. The primary routes of excretion (renal or fecal) would also be identified.
Interactive Data Table: Illustrative Pharmacokinetic Parameters of a Hypothetical Compound in Rats
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-inf) | 4500 | ng·h/mL |
| t½ | 2.5 | h |
| CL | 1.2 | L/h/kg |
| Vd | 3.0 | L/kg |
Note: This table is illustrative and based on typical data presentation for such studies.
Lack of Publicly Available Research Data for this compound
Following a comprehensive and targeted search for scientific literature, it has been determined that there is no publicly available research data on the metabolism, biotransformation, or bioavailability of the chemical compound This compound .
Standard scientific databases and search engines did not yield any studies, papers, or datasets pertaining to the pharmacokinetic profile of this specific molecule in any biological research system. The search included queries using the compound's systematic name, alternative names such as 3'-Hydroxy-4'-acetamidoacetophenone, and its associated CAS Number (30925-10-1).
The investigation revealed that information is readily available for its well-known structural isomer, N-(4-hydroxyphenyl)acetamide , commonly known as acetaminophen or paracetamol. The metabolic pathways of acetaminophen—involving glucuronidation, sulfation, and oxidation by cytochrome P450 enzymes—are well-documented. However, this information is not applicable to this compound, as minor changes in molecular structure can lead to significantly different metabolic fates and biological activities.
Furthermore, the search for this compound was complicated by an apparent data discrepancy in some chemical databases, where the CAS number 30925-07-6 is also assigned to the unrelated compound L-Cystine dihydrochloride. This further underscores the obscurity of this compound in the scientific literature.
Due to the complete absence of research findings on the specified topics for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Constructing such an article would require speculation or extrapolation from data on different compounds, which would be scientifically invalid.
Toxicological Assessment and Safety Considerations of N 4 Acetyl 3 Hydroxyphenyl Acetamide for Research Applications
In Vitro Cytotoxicity Profiling of N-(4-acetyl-3-hydroxyphenyl)acetamide
No specific studies detailing the in vitro cytotoxicity of this compound on various cell lines were identified.
Acute and Chronic Toxicity Studies in Relevant Research Models
No data from acute or chronic toxicity studies in animal models for this compound are available in the reviewed literature.
Genotoxicity and Mutagenicity Evaluations of this compound
Information regarding the genotoxic or mutagenic potential of this compound from standard assays (e.g., Ames test, micronucleus assay) is not available.
Assessment of Organ-Specific Toxicity in Research Settings
There are no specific studies that assess the organ-specific toxicity of this compound. While hepatotoxicity is a well-documented concern for the related compound Acetaminophen (B1664979) nih.govnih.gov, this cannot be extrapolated to this compound without direct experimental evidence.
Analytical Methodologies for the Quantification and Detection of N 4 Acetyl 3 Hydroxyphenyl Acetamide in Complex Matrices
Chromatographic Techniques for N-(4-acetyl-3-hydroxyphenyl)acetamide Analysis (HPLC, GC)
Information regarding specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the analysis of this compound is not available in the reviewed sources. Chemical suppliers note that the purity of the compound is often assessed by HPLC (≥ 99%) chemimpex.com. However, the detailed parameters of these quality control tests—such as the type of column, mobile phase composition, flow rate, and detector settings—are not provided.
While validated HPLC methods are extensively documented for the related isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, and the parent compound N-(4-hydroxyphenyl)acetamide (paracetamol), these methods cannot be directly extrapolated to this compound due to potential differences in physicochemical properties that would affect chromatographic behavior.
Spectrophotometric Methods for this compound Detection
There are no specific spectrophotometric or UV-Vis methods detailed in the available literature for the detection of this compound. The development of such a method would typically involve determining the compound's wavelength of maximum absorbance (λmax) or using a chemical reaction to produce a colored product for colorimetric analysis. This foundational data is currently unpublished.
Development of Bioanalytical Assays for this compound in Biological Samples
Consistent with the absence of primary analytical methods, there is no information on the development or validation of bioanalytical assays for quantifying this compound in biological samples such as plasma, serum, or urine. The process of developing a bioanalytical assay involves creating procedures for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and validating the method's performance in the specific biological matrix to ensure accuracy, precision, selectivity, and sensitivity. No such studies have been published for this compound.
Research Applications and Future Perspectives for N 4 Acetyl 3 Hydroxyphenyl Acetamide
N-(4-acetyl-3-hydroxyphenyl)acetamide as a Chemical Scaffold for Drug Discovery Research
The hydroxyphenyl acetamide (B32628) core is a well-established pharmacophore in medicinal chemistry, most famously exemplified by the analgesic and antipyretic drug paracetamol. researchgate.netwikipedia.org The specific architecture of this compound offers a distinct starting point for the design of new therapeutic agents. The molecule possesses several functional groups—a phenolic hydroxyl, an amide, and a ketone—that can serve as handles for chemical modification.
The strategic placement of the acetyl group at the 4-position and the hydroxyl group at the 3-position, adjacent to the acetamide group, creates a unique electronic and steric environment compared to its more studied isomers. This arrangement can be exploited to develop libraries of novel compounds through derivatization of its functional groups. For instance, the phenolic hydroxyl can be esterified or etherified, the acetyl group can undergo various reactions at its carbonyl or alpha-carbon, and the amide can be modified. Such modifications are a common strategy in drug discovery to fine-tune a molecule's pharmacological profile. Research on creating ester derivatives of the parent N-(4'-hydroxyphenyl)acetamide structure has been shown to produce compounds with anti-inflammatory, analgesic, and antipyretic activities. google.com Similarly, developing novel analogs of paracetamol has been a strategy to create new chemical entities with potentially improved safety profiles, such as reduced hepatotoxicity. nih.gov
The this compound scaffold could be used to generate new molecules for screening against a variety of biological targets. The presence of the phenolic and acetyl groups suggests potential for antioxidant activity, a property often sought in the development of drugs for inflammatory conditions and neurodegenerative diseases.
| Compound | Key Structural Features | Potential as a Drug Scaffold |
|---|---|---|
| This compound | Phenolic -OH, amide -NHC(O)CH₃, and ketone -C(O)CH₃ groups. Unique ortho relationship between hydroxyl and acetyl groups. | Offers multiple sites for chemical modification to create diverse compound libraries. The specific substitution pattern may lead to novel structure-activity relationships and unique interactions with biological targets. |
N-(4-hydroxyphenyl)acetamide (Paracetamol) | Phenolic -OH and amide -NHC(O)CH₃ groups in a para arrangement. | A proven pharmacophore for analgesic and antipyretic activity. Its derivatives are explored for enhanced properties or reduced toxicity. nih.gov |
N-(3-acetyl-4-hydroxyphenyl)acetamide | Phenolic -OH, amide -NHC(O)CH₃, and ketone -C(O)CH₃ groups. ortho relationship between amide and acetyl groups. | An isomer that serves as a metabolite or impurity of paracetamol; its structure provides an alternative scaffold for exploring different biological activities. |
Utility of this compound in Materials Science Research
The functional groups present in this compound make it a promising candidate as a building block, or monomer, for the synthesis of novel polymers and functional materials. The phenolic hydroxyl group, in particular, is a classic functional group used in the production of phenolic resins.
Furthermore, the molecule's structure is well-suited for acting as a ligand in coordination chemistry. The phenolic oxygen, amide oxygen/nitrogen, and the acetyl carbonyl oxygen can potentially act as donor atoms to coordinate with metal ions. The formation of stable coordination complexes with iron (Fe(III)) has been demonstrated for the related compound N-(4-hydroxyphenyl)acetamide, which acts as a bidentate ligand. openaccessjournals.comopenaccessjournals.com this compound offers additional coordination sites, potentially allowing for the formation of more complex and robust metal-organic frameworks (MOFs) or coordination polymers. These materials are of high interest in materials science for applications in catalysis, gas storage, and chemical sensing.
The aromatic nature and the presence of conjugated systems involving the carbonyl and phenyl groups also suggest that this molecule could be a precursor for dyes or other organic electronic materials. Modification of the core structure could be used to tune its photophysical properties, such as absorption and emission wavelengths.
| Potential Application | Relevant Structural Feature(s) | Description of Potential Use |
|---|---|---|
| Coordination Polymers/MOFs | Phenolic -OH, acetyl C=O, amide N-H and C=O groups. | The molecule can act as a multidentate ligand, binding to metal centers to form extended one-, two-, or three-dimensional networks with potential applications in catalysis or sorption. |
| Polymer Synthesis | Phenolic -OH, aromatic ring. | Can serve as a monomer for producing novel phenolic resins or other polymers. The amide and acetyl groups could act as sites for cross-linking or further functionalization. |
| Functional Dyes | Aromatic ring and conjugated carbonyl groups. | The chromophoric structure could be modified to create new dyes. Its ability to chelate metals could also be used to form metallized dyes with specific color and stability properties. |
This compound as a Probe Molecule in Biological Research
Probe molecules are essential tools for visualizing and studying biological processes. This compound possesses inherent structural features that suggest its potential for development into a biological probe. Substituted phenolic compounds can exhibit intrinsic fluorescence, a property that is fundamental to many biological imaging techniques. The specific photophysical properties of this compound have not been extensively characterized, representing an open area for investigation.
Moreover, the reactive functional groups on the molecule provide convenient points for chemical conjugation. For example, a fluorescent reporter molecule could be attached to the phenolic hydroxyl group to create a highly sensitive probe. Alternatively, the molecule could be linked to a targeting moiety (like a peptide or small molecule ligand) to direct it to a specific protein or cellular location. The molecule's core structure could also be modified to create activity-based probes that bind covalently to the active site of a target enzyme, allowing for its detection and characterization.
| Probe Type | Development Strategy | Potential Research Application |
|---|---|---|
| Intrinsic Fluorescent Probe | Characterize and optimize the native fluorescence of the molecule. | Monitoring changes in the local microenvironment (e.g., polarity, pH) within cells or tissues. |
| Targeted Probe | Conjugate the molecule to a known ligand, antibody, or peptide via its hydroxyl or acetyl group. | Visualizing specific receptors or enzymes in biological systems to study their localization and dynamics. |
| Activity-Based Probe | Introduce a reactive "warhead" onto the scaffold that can form a covalent bond with a target enzyme. | Identifying and profiling the activity of specific enzyme families within complex biological samples. |
Emerging Research Areas and Unexplored Potential of this compound
The primary untapped potential of this compound lies in its novelty as a research chemical. While its isomers have found widespread application, this specific compound remains largely unexplored, offering a "clean slate" for discovery.
Emerging research could focus on several key areas:
Systematic Biological Screening: A foundational step would be to synthesize this compound and its simple derivatives and screen them against a wide range of biological targets. This could uncover unexpected activities in areas such as oncology, immunology, or microbiology, providing new leads for drug development.
Advanced Materials Synthesis: Research into its polymerization and coordination chemistry is a significant unexplored avenue. Investigating its reactions with various diacids or dialdehydes could lead to new classes of polyesters or resins. A systematic study of its coordination with a range of transition metals and lanthanides could yield novel MOFs with unique magnetic, luminescent, or catalytic properties.
Metabolic and Pharmacokinetic Profiling: Understanding how this molecule is metabolized in biological systems is crucial for any potential therapeutic or probe application. Its metabolic fate could differ significantly from that of paracetamol due to the different substitution pattern, potentially leading to a different safety profile.
Photophysical Characterization: A detailed investigation of its absorption, fluorescence quantum yield, and sensitivity to environmental factors (solvatochromism) is needed to fully assess its potential as a fluorescent probe. This fundamental data would pave the way for its rational design into more sophisticated imaging agents.
Q & A
Basic: What are the standard synthetic routes for N-(4-acetyl-3-hydroxyphenyl)acetamide, and how can purity be optimized?
Answer:
The synthesis typically involves acetylation of phenolic amines or hydroxyl-substituted anilines. For example, acetylation of 3-hydroxy-4-aminophenol with acetic anhydride under controlled pH (neutral to mildly acidic) may yield the target compound. Purification often employs recrystallization from aqueous methanol or ethanol, as demonstrated in analogous acetamide syntheses . To optimize purity, iterative recrystallization and analytical techniques like HPLC (High-Performance Liquid Chromatography) are recommended. Purity validation should include melting point analysis and spectral consistency (e.g., ¹H/¹³C NMR) .
Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation?
Answer:
Key methods include:
- ¹H/¹³C NMR : To confirm acetyl and hydroxyl proton environments and carbon backbone integrity.
- FT-IR : For identifying characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (theoretical: 193.199 g/mol) .
- HPLC : To assess purity (>95%) using C18 columns and UV detection at λmax ≈ 255 nm (based on analogous acetamides) .
Advanced methods like X-ray crystallography (for crystalline derivatives) resolve ambiguities in tautomeric forms .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Contradictions often arise from tautomerism (e.g., keto-enol forms) or solvent-dependent shifts. Strategies include:
- Variable Temperature NMR : To observe dynamic equilibria.
- Computational Modeling : DFT (Density Functional Theory) calculations predict spectral profiles, cross-validating experimental data .
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystallizable) to confirm the dominant tautomer .
Advanced: What experimental protocols are recommended for stability studies under varying conditions?
Answer:
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C and 40°C, quantifying intact compound levels over time .
- Storage Recommendations : Store at -20°C in airtight, light-resistant containers to minimize degradation .
Basic: What are the key physicochemical parameters influencing this compound’s reactivity?
Answer:
- LogP (Partition Coefficient) : ~1.626 (predicts moderate lipophilicity, relevant for membrane permeability studies) .
- PSA (Polar Surface Area) : 66.4 Ų (indicates hydrogen-bonding potential, affecting solubility) .
- pKa : The phenolic hydroxyl (pKa ~9–10) and acetamide groups (pKa ~0–2) dictate pH-dependent solubility and reactivity .
Advanced: How can computational tools aid in designing derivatives of this compound?
Answer:
- QSAR (Quantitative Structure-Activity Relationship) : Use descriptors like LogP, PSA, and H-bond donors to predict bioactivity.
- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability early in development .
Advanced: What strategies mitigate impurities during scale-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
- Chromatographic Purification : Use preparative HPLC with gradient elution to isolate the target compound from byproducts (e.g., diacetylated derivatives) .
- Crystallization Optimization : Adjust solvent polarity (e.g., water:ethanol ratios) to enhance yield and purity .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (R36/37/38: irritant to eyes, skin, and respiratory system) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is this compound utilized in interdisciplinary research (e.g., medicinal chemistry or materials science)?
Answer:
- Medicinal Chemistry : Acts as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents).
- Materials Science : Its phenolic and acetamide groups enable polymer functionalization or coordination chemistry applications.
- Analytical Standards : Serves as a reference compound in HPLC or LC-MS method development .
Advanced: What are the limitations of current literature on this compound, and how can researchers address them?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
